molecular formula C3H6ClN3 B1589882 1H-pyrazol-3-amine hydrochloride CAS No. 34045-29-9

1H-pyrazol-3-amine hydrochloride

Cat. No. B1589882
CAS RN: 34045-29-9
M. Wt: 119.55 g/mol
InChI Key: RABLNFZVSVWKEB-UHFFFAOYSA-N
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Description

1H-pyrazol-3-amine hydrochloride, also known as 3-aminopyrazole hydrochloride, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It belongs to the class of organic compounds known as pyrazoles, which are five-membered aromatic rings containing two adjacent nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazoles involves various strategies, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation reactions. For example, 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes can be synthesized via Vilsmeier-Haack cyclization-formylation of different hydrazones generated from acetophenones and 2-hydrazinylpyridine .


Molecular Structure Analysis

The molecular structure of 1H-pyrazol-3-amine consists of a five-membered ring with two adjacent nitrogen atoms (pyrrole-type and pyridine-type) and three carbon atoms . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

1H-pyrazol-3-amine hydrochloride can participate in various chemical reactions, including those involving acylpyrazoles, aminopyrazoles, and bioactivities . For instance, it can serve as a precursor for the synthesis of more complex structures with diverse biological properties.


Physical And Chemical Properties Analysis

  • Solubility : Slightly soluble in water .
  • Storage : Store in a well-ventilated place, tightly closed, and away from air .

Scientific Research Applications

Antitumor, Antifungal, and Antibacterial Properties

  • A study by Titi et al. (2020) explored the synthesis of pyrazole derivatives, including 1H-pyrazol-3-amine hydrochloride, and their bioactivities. These compounds were found to have potential antitumor, antifungal, and antibacterial properties, making them significant in pharmacological research (Titi et al., 2020).

Microwave Synthesis for Efficient Production

  • Everson et al. (2019) developed a microwave-mediated synthesis method for 1H-pyrazole-5-amines, which is efficient and requires minimal purification. This method is significant for producing these compounds quickly and on different scales, indicating its utility in research and industrial applications (Everson et al., 2019).

Formation of Complexes with Metals

  • Research by Lopera et al. (2020) showed that 1H-pyrazole azamacrocycles can form dimeric binuclear Cu2+ complexes, with their organization influenced by the type of hydrocarbon chains connecting the amine groups. This study highlights the potential of 1H-pyrazole derivatives in forming metal complexes, which could be valuable in materials science and catalysis (Lopera et al., 2020).

Application in Drug Discovery

  • A 2013 study by Yu et al. focused on the synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries. These compounds are promising candidates for drug discovery, demonstrating the role of 1H-pyrazol-3-amine hydrochloride derivatives in developing new pharmaceuticals (Yu et al., 2013).

Energetic Materials and Explosives

  • Chuanqiang Li et al. (2016) synthesized a novel energetic material, HCPT, and its salts, incorporating 1H-pyrazol-3-amine hydrochloride. These compounds exhibited excellent thermal stabilities and high positive heats of formation, indicating their potential as high-performance energetic materials (Chuanqiang Li et al., 2016).

Safety And Hazards

1H-pyrazol-3-amine hydrochloride is considered hazardous, causing skin and eye irritation, and may cause respiratory irritation . Proper precautions should be taken during handling.

Future Directions

Research on aminopyrazoles continues to expand due to their therapeutic potential. Recent developments include anticancer and anti-inflammatory compounds, demonstrating the versatility and promise of this scaffold .

properties

IUPAC Name

1H-pyrazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3.ClH/c4-3-1-2-5-6-3;/h1-2H,(H3,4,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABLNFZVSVWKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480055
Record name 1H-pyrazol-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazol-3-amine hydrochloride

CAS RN

34045-29-9
Record name 1H-pyrazol-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2018 - Wiley Online Library
EFSA was requested to deliver a scientific opinion on the implications for human health of the flavouring substance 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)…
Number of citations: 12 efsa.onlinelibrary.wiley.com

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